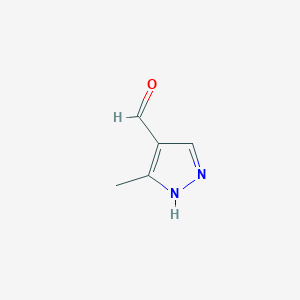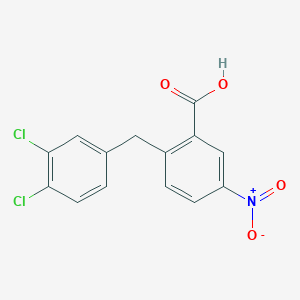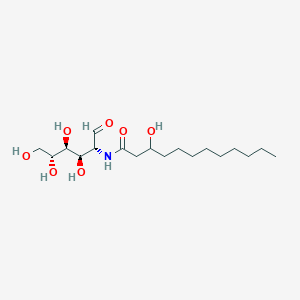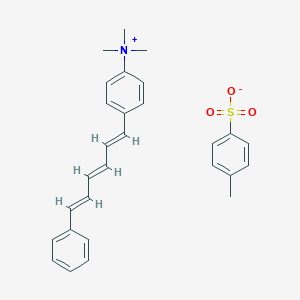
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate
Vue d'ensemble
Description
“N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate”, also known as TMA-DPH, is used as a fluorescence anisotropy probe in lipid membrane structural studies .
Molecular Structure Analysis
The linear formula of TMA-DPH is C21H24N · C7H7O3S . Unfortunately, the search results do not provide a detailed molecular structure.Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving TMA-DPH .Physical And Chemical Properties Analysis
TMA-DPH is a powder with a melting point of 237 °C (dec.) (lit.) . It is soluble in DMF, DMSO, and methanol . It has a fluorescence excitation wavelength of 355 nm and emission wavelength of 430 nm in methanol .Applications De Recherche Scientifique
Membrane Fluidity Measurements
TMA-DPH is a fluorescent probe used for membrane fluidity measurements . It is especially useful in the study of monolayer dynamics of lipoproteins and similar analogous systems .
Membrane Dynamics in Living Cells
TMA-DPH has been shown to possess a variety of particular properties in interaction with intact living cells . It offers promising applications in membrane fluidity studies and in monitoring exocytosis kinetics .
Phagocytosis Kinetics
TMA-DPH can be used for quantitative monitoring of phagocytosis kinetics . This method evaluates only the particles which have actually been internalized by phagocytosis, and not those adsorbed on the cell surface .
Membrane Organization and Dynamics
TMA-DPH is used as a fluorescent membrane probe to monitor the effect of cholesterol and its biosynthetic precursors on membrane organization and dynamics . It shows that cholesterol and its biosynthetic precursors exhibit similar trends in maintaining membrane organization and dynamics .
Membrane Interiors Localization
TMA-DPH contains a cationic trimethylammonium substitute that acts as a surface anchor to improve the localization of the fluorescent probe of membrane interiors .
Study of Monolayer Dynamics
Due to its high lipophilicity, TMA-DPH tends to embed into bilayers and is typically used to label the hydrophobic core of bilayers . Compared to DPH, TMA-DPH, which contains a cationic trimethylammonium substituent, acts as a surface anchor, anchoring at the water/lipid interface on the membrane surface . Therefore, TMA-DPH is more suitable for studying monolayer dynamics .
Mécanisme D'action
Target of Action
TMA-DPH, also known as N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate or N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate, is a fluorescent probe that primarily targets the cell membrane . It is specifically and rapidly incorporated into the plasma membrane and between the membranes and the buffer .
Mode of Action
TMA-DPH is cylinder-shaped and has fluorescence emission transition dipoles that are basically aligned parallel to their long molecular axis . This structure makes it very sensitive to reorientation resulting from interactions with surrounding lipids . It acts as an anchor at the lipid/water interface .
Biochemical Pathways
TMA-DPH is especially useful in the study of monolayer dynamics of lipoproteins, exocytosis kinetics, and similar systems . By analyzing the fluorescence polarization values of TMA-DPH in the plasma membrane and membrane substructures, the fluidity of the cell membrane can be determined .
Pharmacokinetics
It is known that tma-dph is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
The result of TMA-DPH’s action is a change in the fluidity of the cell membrane . In liquid crystalline dipalmitoylphosphatidylcholine liposomes, for example, the addition of isoflurane increases TMA-DPH fluorescence anisotropy by 0.02 units . This suggests that TMA-DPH decreases non-axial dye mobility in the headgroup region, while increasing it in the tail region .
Action Environment
The action of TMA-DPH can be influenced by environmental factors such as the presence of volatile anesthetics . For instance, the addition of isoflurane to a solution containing TMA-DPH has been shown to increase the fluorescence anisotropy of TMA-DPH . This suggests that the environment in which TMA-DPH is used can significantly impact its action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARERKEBVSZCX-VMDDUYISSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420722 | |
| Record name | Tma-dph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate | |
CAS RN |
115534-33-3 | |
| Record name | Tma-dph | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TMA-DPH is a fluorescent probe that specifically interacts with lipid bilayers, primarily the plasma membrane of cells. [, , , ] Its cationic nature anchors it at the lipid-water interface, with its diphenylhexatriene (DPH) moiety intercalated between the upper portions of the fatty acyl chains. [] This interaction does not appear to significantly influence the membrane dynamics. [] By monitoring its fluorescence properties, researchers can study:
- Membrane Fluidity: TMA-DPH's fluorescence anisotropy reports on the microviscosity and order of the membrane. [, , , , , , , , , ] Changes in anisotropy can reflect alterations in lipid composition, temperature, or the presence of external agents. [, , , ]
- Exocytosis and Endocytosis: As TMA-DPH labels the outer leaflet of the plasma membrane, its fluorescence intensity increases upon exocytosis due to the incorporation of more probe into newly exposed membrane surfaces. [] Similarly, it can track endocytosis as labeled membrane internalizes. []
- Membrane Structure and Dynamics: Researchers use TMA-DPH fluorescence lifetime, anisotropy decay, and other parameters to understand membrane organization, lipid packing, water penetration, and the effects of external stimuli or disease states on these properties. [, , , , , , , , , ]
A:
- Spectroscopic Data:
- Solvent: TMA-DPH exhibits low fluorescence in water but high fluorescence when incorporated into lipid bilayers. []
- Temperature: Temperature influences both membrane fluidity and probe behavior. [, ] It is often a controlled variable in experiments utilizing TMA-DPH.
- pH: Changes in pH can affect the ionization state of TMA-DPH and its interaction with the membrane. []
- Light: Prolonged light exposure can lead to photobleaching of the probe. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




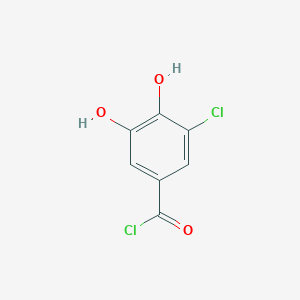



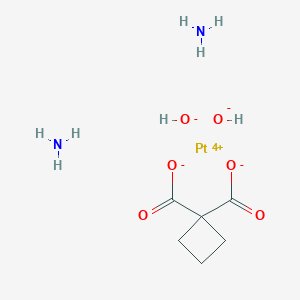

![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
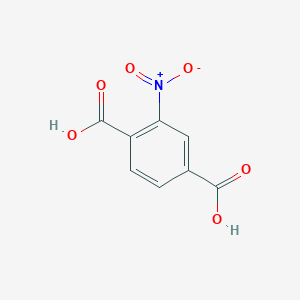
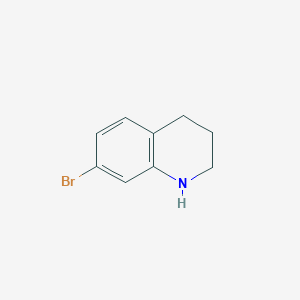
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
